molecular formula C26H29NO7 B597428 2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid CAS No. 1217544-43-8

2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid

Cat. No. B597428
CAS RN: 1217544-43-8
M. Wt: 467.518
InChI Key: FSZIOUBKSDIJLC-DLBZAZTESA-N
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Description

2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid is a useful research compound. Its molecular formula is C26H29NO7 and its molecular weight is 467.518. The purity is usually 95%.
BenchChem offers high-quality 2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Stability

Compounds with complex structures similar to the one mentioned are often synthesized through multi-step chemical processes. These processes may involve the formation of intermediate compounds, each requiring specific reagents and conditions to ensure the desired structural features and functionalities are introduced accurately. The stability of these compounds in various environments (e.g., in solution, under different pH conditions, or upon exposure to light and heat) is crucial for their application in research and development. Studies have explored the hydrolytic and thermal stability of such compounds, providing insights into their behavior under different conditions and their suitability for use in various applications (Boča, Jameson, & Linert, 2011).

Biological and Catalytic Properties

The biological activity of compounds containing complex structures, including heterocyclic rings and various functional groups, is of significant interest in drug discovery and chemical biology research. These compounds can exhibit a wide range of biological activities, making them valuable as potential therapeutics or as tools for studying biological processes. Furthermore, certain structures serve as catalysts in chemical reactions, enabling the synthesis of valuable chemicals through efficient and selective transformations. The catalytic properties, including redox and acid-base behavior, of compounds with intricate structures are explored to enhance the synthesis of pharmaceuticals and fine chemicals (Briand, Baronetti, & Thomas, 2003).

Applications in Drug Synthesis and Green Chemistry

Compounds with complex molecular architectures are utilized in the synthesis of drugs, serving as intermediates or key building blocks. Their unique structures enable the introduction of specific functional groups and stereochemistry essential for the biological activity of the final pharmaceutical products. Additionally, these compounds are studied within the context of green chemistry for their potential to be synthesized and applied in environmentally benign ways, contributing to sustainable chemical practices. The exploration of biotechnological routes for the production of such compounds from renewable resources emphasizes the importance of integrating sustainability into chemical research and development (Gao, Ma, & Xu, 2011).

properties

IUPAC Name

2-[(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyloxy]pyrrolidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO7/c1-26(2,3)34-25(31)33-17-12-16(13-23(28)29)27(14-17)24(30)32-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,28,29)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZIOUBKSDIJLC-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855755
Record name [(2S,4R)-4-[(tert-Butoxycarbonyl)oxy]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)oxy)pyrrolidin-2-yl)acetic acid

CAS RN

1217544-43-8
Record name [(2S,4R)-4-[(tert-Butoxycarbonyl)oxy]-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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